

Application Notes and Protocols: Synthesis of 2-Chloro-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-N-methyl-N-phenylacetamide

Cat. No.: B1329478

[Get Quote](#)

Abstract

This document provides a detailed experimental protocol for the synthesis of **2-Chloro-N-methyl-N-phenylacetamide**, a valuable intermediate in organic synthesis. The primary synthetic route described is the acylation of N-methylaniline with chloroacetyl chloride. This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Included are step-by-step experimental procedures, a comprehensive table of quantitative data, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

2-Chloro-N-methyl-N-phenylacetamide is a chloroacetamide derivative with applications as a building block in the synthesis of various biologically active compounds. The chloroacetamide moiety is a reactive functional group that can readily undergo nucleophilic substitution, making it a versatile precursor for further chemical modifications. The synthesis protocol outlined herein describes a common and efficient method for its preparation from commercially available starting materials.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of chloroacetyl chloride with N-methylaniline.

General Reaction Scheme for the Synthesis of 2-Chloro-N-methyl-N-phenylacetamide

Experimental Protocol

This protocol details the synthesis of **2-Chloro-N-methyl-N-phenylacetamide** from N-methylaniline and chloroacetyl chloride.

3.1. Materials and Reagents

- N-methylaniline (C₇H₉N)
- Chloroacetyl chloride (C₂H₂Cl₂O)
- Triethylamine (C₆H₁₅N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Tetrahydrofuran (THF), anhydrous
- Distilled water, ice-cold
- Ethanol (95%)
- Magnesium sulfate (MgSO₄), anhydrous

3.2. Equipment

- Round-bottom flask (100 mL)
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice-salt bath
- Büchner funnel and flask
- Filter paper
- Beakers

- Rotary evaporator
- Melting point apparatus
- Standard laboratory glassware

3.3. Procedure

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N-methylaniline (e.g., 6 mmol) in anhydrous tetrahydrofuran (THF, 5 mL).
- Addition of Base: Add a suitable base, such as triethylamine or DBU (e.g., 1.2 mmol of DBU), to the solution.
- Cooling: Place the reaction flask in an ice-salt bath and stir the mixture mechanically for 15 minutes, allowing the temperature to equilibrate to 0-5°C.
- Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (e.g., 6.1 mmol) dropwise from the dropping funnel to the stirred reaction mixture. Maintain the temperature below 5°C during the addition.
- Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product will form.
- Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold water.
- Drying: Dry the crude product.
- Recrystallization: Purify the crude **2-Chloro-N-methyl-N-phenylacetamide** by recrystallization from 95% ethanol to obtain the final product as a crystalline solid.[[1](#)]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **2-Chloro-N-methyl-N-phenylacetamide**.

Parameter	Value	Reference
Molecular Formula	C ₉ H ₁₀ ClNO	[2]
Molecular Weight	183.635 g/mol	[2][3]
Appearance	Crystalline solid	[1]
Melting Point	66-68 °C or 74-77 °C	[1][2]
Yield	25.80% (literature example)	[1]
IR (C=O stretch)	1670.41 cm ⁻¹ (tertiary amide)	[1]
Mass Spectrum (m/z)	[M+] 183 (100%)	[1]

Visualization

The following diagram illustrates the experimental workflow for the synthesis of **2-Chloro-N-methyl-N-phenylacetamide**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **2-Chloro-N-methyl-N-phenylacetamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijpsr.info [ijpsr.info]
- 2. 2-Chloro-N-methyl-N-phenylacetamide | CAS#:2620-05-5 | Chemsoc [chemsrc.com]
- 3. 2-Chloro-N-methyl-N-phenylacetamide | C9H10ClNO | CID 75797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 2-Chloro-N-methyl-N-phenylacetamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329478#detailed-experimental-protocol-for-2-chloro-n-methyl-n-phenylacetamide-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com